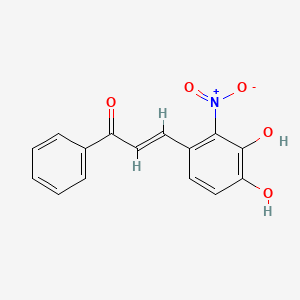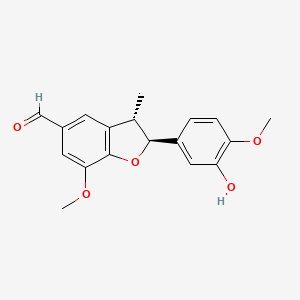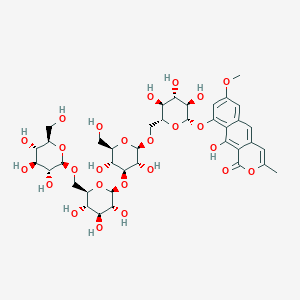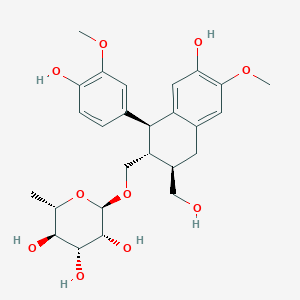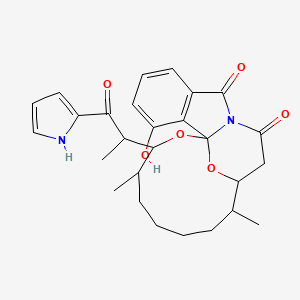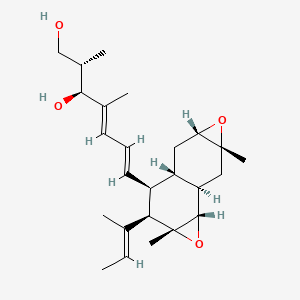
Ballodiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ballodiolic acid is a diterpenoid that is 3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid substituted by methyl groups at positions 5, 6 and 8a and a 5-hydroxy-3-(hydroxymethyl)pentyl group at position 5 (the 4aR,5S,6R,8aR stereoisomer). It is isolated from the whole plant of Ballota limbata (Syn.Otostegia limbata) and acts as a lipoxygenase inhibitor. It has a role as a metabolite and a lipoxygenase inhibitor. It is a monocarboxylic acid, a diterpenoid, a diol, a carbobicyclic compound and a member of octahydronaphthalenes.
Aplicaciones Científicas De Investigación
Antioxidant and Antimicrobial Properties
Ballodiolic acid has demonstrated notable antioxidant scavenging activity. In a study by Fozia et al. (2021), ballodiolic acid showed potent activity in inhibiting hydroxyl radicals, total reactive oxygen species (ROS), and peroxynitrite (ONOO−). Specifically, ballodiolic acid B exhibited the highest scavenging ability among the tested compounds. Additionally, this study found ballodiolic acid to exhibit strong antimicrobial properties against various bacterial and fungal strains, highlighting its potential as an antibacterial agent (Fozia et al., 2021).
Structural Characterization
In another research, complete 1H and 13C NMR assignments for ballodiolic acid A, a trans-clerodane diterpenoid, were provided. This work by Farooq et al. (2007) involved extensive use of NMR techniques and comparisons with literature data, contributing to the understanding of the molecular structure of ballodiolic acid (Farooq et al., 2007).
Enzyme Inhibitory Potential
A study by Ahmad et al. (2004) reported on the isolation of ballodiolic acid from Ballota limbata. The compound showed significant inhibitory potential against the lipoxygenase enzyme, suggesting its potential in influencing inflammatory pathways. This discovery provides a basis for further exploration of ballodiolic acid in therapeutic applications targeting enzyme inhibition (Ahmad et al., 2004).
Propiedades
Nombre del producto |
Ballodiolic acid |
|---|---|
Fórmula molecular |
C20H34O4 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
(4aR,5S,6R,8aR)-5-[5-hydroxy-3-(hydroxymethyl)pentyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H34O4/c1-14-7-10-20(3)16(18(23)24)5-4-6-17(20)19(14,2)11-8-15(13-22)9-12-21/h5,14-15,17,21-22H,4,6-13H2,1-3H3,(H,23,24)/t14-,15?,17-,19+,20+/m1/s1 |
Clave InChI |
BIRYTQFFNQPJBQ-UXWDVIHESA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(CCO)CO)CCC=C2C(=O)O)C |
SMILES canónico |
CC1CCC2(C(C1(C)CCC(CCO)CO)CCC=C2C(=O)O)C |
Sinónimos |
ballodiolic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




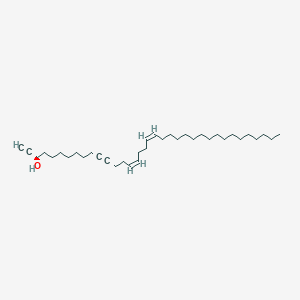
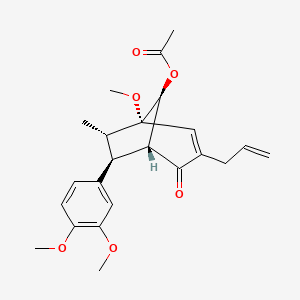
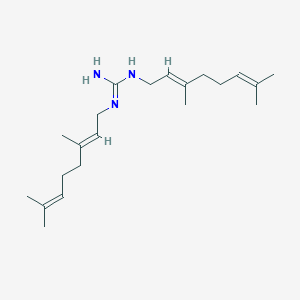
![2-methoxy-N-[(4-oxo-1-phenylcyclohexyl)methyl]Benzamide](/img/structure/B1251724.png)
